molecular formula C27H31ClN2O11 B13769164 3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride CAS No. 59866-16-9

3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride

Cat. No.: B13769164
CAS No.: 59866-16-9
M. Wt: 595.0 g/mol
InChI Key: OSWNXJXGUNGKKM-GUTACTQSSA-N
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Description

3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride is a synthetic compound that belongs to the class of diacetyloxy derivatives of phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride typically involves the acetylation of L-phenylalanine derivatives. The process begins with the protection of the amino group of L-phenylalanine, followed by the acetylation of the hydroxyl groups on the phenyl ring. The final step involves the esterification of the carboxyl group to form the methyl ester and the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale acetylation and esterification processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce the corresponding dihydroxy derivatives.

Scientific Research Applications

3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme-substrate interactions and protein modifications.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The acetyl groups may enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can undergo hydrolysis to release active phenylalanine derivatives, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.

    3,4-Diacetyloxy-L-tyrosine:

Uniqueness

3,4-Diacetyloxy-L-phenylalanyl-3,4-diacetyloxy-L-phenylalanine methyl ester hydrochloride is unique due to its dual acetylation and esterification, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

59866-16-9

Molecular Formula

C27H31ClN2O11

Molecular Weight

595.0 g/mol

IUPAC Name

[(2S)-3-[3,4-bis(carboxymethyl)phenyl]-1-[[(2S)-3-[3,4-bis(carboxymethyl)phenyl]-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride

InChI

InChI=1S/C27H30N2O11.ClH/c1-40-27(39)21(9-15-3-5-17(11-23(32)33)19(7-15)13-25(36)37)29-26(38)20(28)8-14-2-4-16(10-22(30)31)18(6-14)12-24(34)35;/h2-7,20-21H,8-13,28H2,1H3,(H,29,38)(H,30,31)(H,32,33)(H,34,35)(H,36,37);1H/t20-,21-;/m0./s1

InChI Key

OSWNXJXGUNGKKM-GUTACTQSSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC2=CC(=C(C=C2)CC(=O)O)CC(=O)O)[NH3+].[Cl-]

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)CC(=O)O)CC(=O)O)NC(=O)C(CC2=CC(=C(C=C2)CC(=O)O)CC(=O)O)[NH3+].[Cl-]

Origin of Product

United States

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